molecular formula C12H18N2O B1385210 3-(Benzylamino)-N-ethylpropanamide CAS No. 1040689-83-5

3-(Benzylamino)-N-ethylpropanamide

Cat. No.: B1385210
CAS No.: 1040689-83-5
M. Wt: 206.28 g/mol
InChI Key: NGXQOMZOLZOBLM-UHFFFAOYSA-N
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Description

3-(Benzylamino)-N-ethylpropanamide is an organic compound that features a benzylamine group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-N-ethylpropanamide typically involves the reaction of benzylamine with an appropriate acylating agent. One common method is the reaction of benzylamine with ethyl 3-bromopropanoate, followed by hydrolysis and subsequent amidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and solvent-free conditions can also be explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-N-ethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(Benzylamino)-N-ethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-N-ethylpropanamide is unique due to the presence of both the benzylamine and propanamide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(benzylamino)-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQOMZOLZOBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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